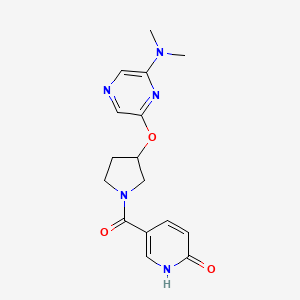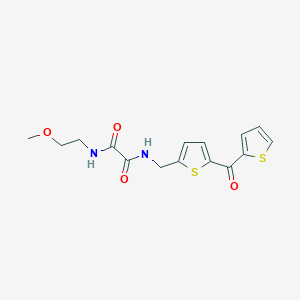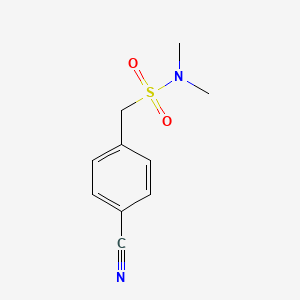
(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. The compound’s unique structure may allow it to interact with specific receptors or enzymes, making it an attractive scaffold for designing novel drugs. Researchers can explore modifications around the piperidine ring to optimize its binding affinity and selectivity for therapeutic targets .
Antimicrobial Properties
Investigations into the antimicrobial potential of piperidine-based compounds have yielded promising results. Specifically, derivatives of this compound may exhibit antibacterial, antifungal, or antiviral activity. Further studies are needed to assess its efficacy against specific pathogens .
Anti-Fibrotic Agents
Given the prevalence of fibrotic diseases, compounds that inhibit fibrosis are of great interest. Preliminary data suggests that this compound (or its derivatives) could serve as an anti-fibrotic agent. In vitro studies have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone .
Antioxidant Properties
The presence of the piperidine moiety in natural alkaloids, such as piperine, underscores its antioxidant potential. Piperidine-based compounds may help scavenge free radicals and protect cells from oxidative stress .
Spiro Compounds
Spiropiperidines, which incorporate a spirocyclic piperidine ring, have diverse applications. Researchers have explored their use as building blocks for complex molecules, ligands in asymmetric synthesis, and potential bioactive agents. The compound’s spirocyclic nature adds structural diversity and enhances its synthetic versatility .
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for rapid compound synthesis. The compound’s functional groups make it amenable to MCRs, allowing efficient access to structurally diverse piperidine derivatives. Researchers can explore various reaction pathways to create libraries of bioactive compounds .
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Zhang, Y., et al. (2021). Synthesis and therapeutic potential of imidazole-containing compounds with piperidine moiety. BMC Chemistry, 15(1), 1-9. DOI: 10.1186/s13065-020-00730-1 Screening results from: Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl)imidazole Derivatives as Potential Anti-Fibrotic Agents. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226 Piperine information from: Sahu, P. K., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. DOI: 10.1186/s43094-021-00335-y
Eigenschaften
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-19(20(10-2-3-11-20)17-6-5-15-25-17)22-13-8-16(9-14-22)24-18-7-1-4-12-21-18/h1,4-7,12,15-16H,2-3,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDPBRAMOOWXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)
![3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469382.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)


![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)


![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)
